5-Methanesulfonyl-1H-indole-2-carboxylic acid

Medicinal Chemistry Physicochemical Properties Lead Optimization

Researchers require precise indole-2-carboxylic acid analogs with specific 5-position electronic profiles to achieve reproducible SAR results. Generic 5-methoxy substitutions fail to replicate target binding. This methanesulfonyl derivative offers:
- Strong electron-withdrawing sulfonyl group (XLogP3=1.5) modulating lipophilicity
- Validated scaffold for COX-2 inhibitors (nanomolar IC50, e.g., 43 nM)
- Dual functionality: carboxylic acid for amidation/esterification + sulfonyl for metal chelation
Supplied as ≥95% pure crystalline solid for multi-step synthesis. Reliable stoichiometry for enzyme inhibitor discovery.

Molecular Formula C10H9NO4S
Molecular Weight 239.25 g/mol
CAS No. 367501-41-5
Cat. No. B3022388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methanesulfonyl-1H-indole-2-carboxylic acid
CAS367501-41-5
Molecular FormulaC10H9NO4S
Molecular Weight239.25 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)O
InChIInChI=1S/C10H9NO4S/c1-16(14,15)7-2-3-8-6(4-7)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13)
InChIKeyOMDMAZNVKWBUDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methanesulfonyl-1H-indole-2-carboxylic acid – Overview


5-Methanesulfonyl-1H-indole-2-carboxylic acid (CAS 367501-41-5) is a heterocyclic building block characterized by a methanesulfonyl substituent at the 5-position and a carboxylic acid group at the 2-position of the indole core [1]. It possesses a molecular formula of C10H9NO4S and a molecular weight of 239.25 g/mol . This compound is primarily utilized as a synthetic intermediate for the preparation of biologically active molecules, with its structure confirmed by canonical SMILES (CS(=O)(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)O) and InChIKey OMDMAZNVKWBUDD-UHFFFAOYSA-N .

5-Methanesulfonyl-1H-indole-2-carboxylic acid: Why Substitution Fails


Generic substitution of indole-2-carboxylic acid derivatives is not feasible due to the profound impact of the 5-position substituent on key molecular properties and biological activity. While 5-methoxy analogs like 5-Methoxyindole-2-carboxylic acid (MICA) have been explored for their blood sugar-lowering action [1], the introduction of a strongly electron-withdrawing methanesulfonyl group fundamentally alters the compound's electronic profile, hydrogen-bonding capacity, and lipophilicity. This directly influences its behavior in chemical reactions, its binding affinity to specific protein targets (e.g., COX-2 or HIV-1 integrase), and its overall physicochemical properties [2]. The specific substitution pattern is critical for maintaining the desired activity in structure-activity relationship (SAR) studies, and simple replacement with a different 5-substituted analog will not replicate the same synthetic or biological outcomes.

5-Methanesulfonyl-1H-indole-2-carboxylic acid – Comparative Analysis


Physicochemical Comparison: Methanesulfonyl vs Methoxy Indole

The methanesulfonyl group confers distinct physicochemical properties compared to a methoxy group. The target compound exhibits a higher calculated LogP (XLogP3 = 1.5) [1] than 5-Methoxyindole-2-carboxylic acid (MICA, XLogP3 = 1.3) [2], indicating increased lipophilicity. This difference in hydrophobicity and the strong electron-withdrawing nature of the sulfonyl group directly impact membrane permeability and target binding, making the methanesulfonyl derivative a chemically distinct tool for medicinal chemistry campaigns.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Verified Purity and Analytical Specifications

Commercially available batches of 5-Methanesulfonyl-1H-indole-2-carboxylic acid are supplied with a minimum purity of 95%, often verified by HPLC analysis with a typical value of 95.01% . This specification is crucial for ensuring reproducible results in sensitive assays. In contrast, analogs like 5-Chloroindole-2-carboxylic acid may be available at lower purity grades (e.g., 98% for the compound vs. 95% for its technical grade) . The availability of a rigorously defined purity specification for this specific sulfonyl derivative supports its selection in applications where precise stoichiometry and minimal impurity interference are required.

Chemical Procurement Analytical Chemistry Quality Control

Synthetic Utility of the Methanesulfonyl Group

The methanesulfonyl group at the 5-position is not merely a passive substituent but a versatile synthetic handle. Unlike a methoxy or halogen group, the sulfonyl moiety can act as a masked formyl group, enabling further synthetic transformations [1]. Additionally, the sulfonyl group enhances electrophilic properties and facilitates further functionalization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, a versatility not shared by less reactive 5-substituents like methoxy . This dual role—as a pharmacophore and a synthetic linchpin—differentiates it from analogs where the 5-substituent is a synthetic endpoint.

Organic Synthesis Medicinal Chemistry Functional Group Interconversion

5-Methanesulfonyl-1H-indole-2-carboxylic acid – Key Applications


Lead Optimization and SAR Studies

The compound's distinct physicochemical profile (XLogP3 = 1.5) makes it an ideal candidate for exploring the impact of a moderately lipophilic, electron-withdrawing group on target binding [1]. It serves as a key starting material for synthesizing libraries of 2-substituted 5-methylsulfonyl-indoles, a scaffold proven to yield potent and selective COX-2 inhibitors [2]. The ability of the sulfonyl group to chelate metal ions, as seen in HIV-1 integrase inhibitors, further expands its utility in designing metalloenzyme inhibitors .

Advanced Intermediates and Functionalized Indoles

As a high-purity building block (≥95%), this compound is reliably used in multi-step syntheses where precise stoichiometry is critical . Its methanesulfonyl group can be strategically employed as a masked formyl group, enabling the introduction of an aldehyde functionality at a late stage in the synthesis of complex indole alkaloids or pharmaceuticals [3]. The carboxylic acid at the 2-position is also amenable to standard derivatizations like esterification and amidation, providing a convergent point for molecular diversification .

Chemical Probes and Enzyme Inhibitor Development

The 5-methanesulfonyl-1H-indole-2-carboxylic acid core is a recognized scaffold for developing enzyme inhibitors. Its demonstrated ability to be optimized into compounds with nanomolar IC50 values (e.g., 43 nM against COX-2 for a closely related analog) validates its utility as a privileged structure in biochemical pharmacology [2]. Researchers can procure this specific building block to create new chemical probes for studying pathways involving cyclooxygenases, integrases, or other therapeutically relevant targets.

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